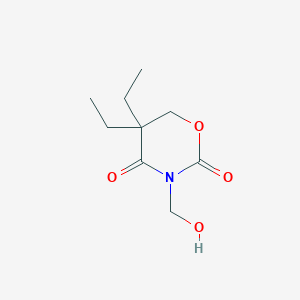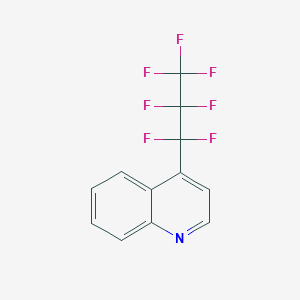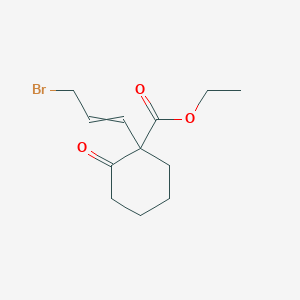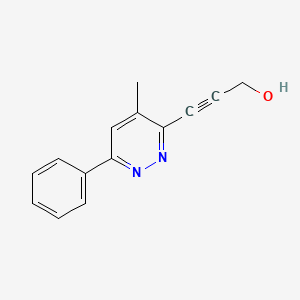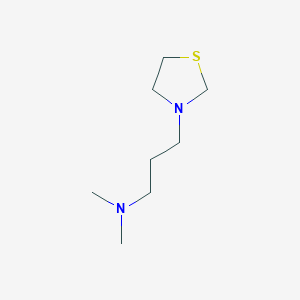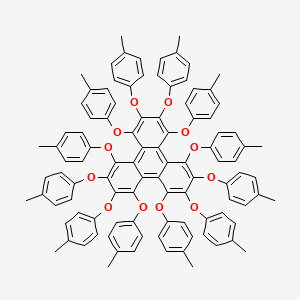
Dodecakis(4-methylphenoxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecakis(4-methylphenoxy)triphenylene is a complex organic compound belonging to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties, making it a significant molecule in the field of organic electronics and materials science. The addition of twelve 4-methylphenoxy groups to the triphenylene core enhances its solubility and modifies its electronic properties, making it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecakis(4-methylphenoxy)triphenylene typically involves the following steps:
Oxidative Cyclization: The triphenylene core can be synthesized through oxidative cyclization reactions such as the Scholl reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Dodecakis(4-methylphenoxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized triphenylene derivatives with various substituents.
科学的研究の応用
Dodecakis(4-methylphenoxy)triphenylene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of dodecakis(4-methylphenoxy)triphenylene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the self-assembly of the compound into ordered structures, which is crucial for its function in electronic and photonic applications. The pathways involved include the formation of columnar mesophases and the promotion of charge transport through π-stacked arrays .
類似化合物との比較
Similar Compounds
Hexakis(4-methylphenoxy)triphenylene: A similar compound with six 4-methylphenoxy groups, exhibiting similar but less pronounced properties.
Octakis(4-methylphenoxy)triphenylene: Another derivative with eight 4-methylphenoxy groups, offering intermediate properties between hexakis and dodecakis derivatives.
Uniqueness
Dodecakis(4-methylphenoxy)triphenylene is unique due to its high degree of substitution, which enhances its solubility and modifies its electronic properties more significantly than its lower-substituted counterparts. This makes it particularly suitable for applications requiring high solubility and specific electronic characteristics .
特性
CAS番号 |
190504-59-7 |
|---|---|
分子式 |
C102H84O12 |
分子量 |
1501.7 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(4-methylphenoxy)triphenylene |
InChI |
InChI=1S/C102H84O12/c1-61-13-37-73(38-14-61)103-91-85-86(92(104-74-39-15-62(2)16-40-74)98(110-80-51-27-68(8)28-52-80)97(91)109-79-49-25-67(7)26-50-79)88-90(96(108-78-47-23-66(6)24-48-78)102(114-84-59-35-72(12)36-60-84)101(113-83-57-33-71(11)34-58-83)94(88)106-76-43-19-64(4)20-44-76)89-87(85)93(105-75-41-17-63(3)18-42-75)99(111-81-53-29-69(9)30-54-81)100(112-82-55-31-70(10)32-56-82)95(89)107-77-45-21-65(5)22-46-77/h13-60H,1-12H3 |
InChIキー |
AXPIQJFCQVFNBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C3=C4C(=C5C(=C32)C(=C(C(=C5OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C)OC8=CC=C(C=C8)C)OC9=CC=C(C=C9)C)C(=C(C(=C4OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
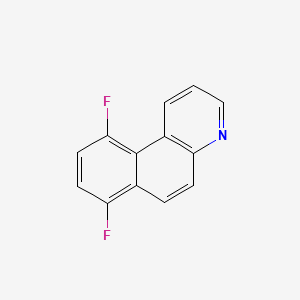
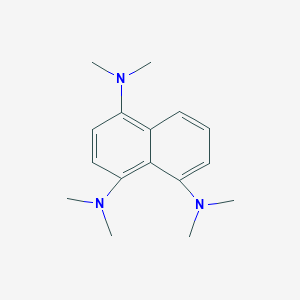
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
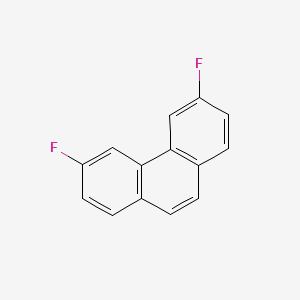
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
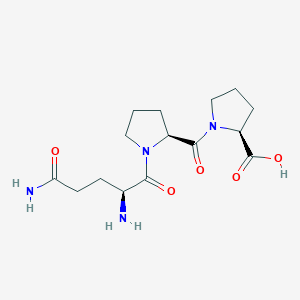
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
